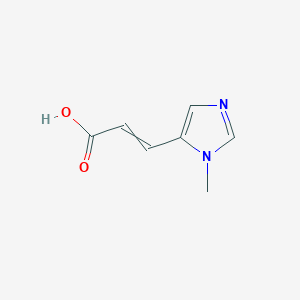
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate is a compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes an imidazolium ring with an ethenyl group and a methyl group attached, along with a methyl sulfate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with an appropriate alkylating agent, such as ethenyl bromide, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with methyl sulfate to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ethenyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Nucleophiles like halides or amines; reactions are conducted in polar solvents such as water or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Applications De Recherche Scientifique
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ionic nature and stability.
Biology: Employed in the study of enzyme interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ring can interact with various biomolecules, affecting their structure and function. The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-3-methylimidazolium iodide
- 1-Pentyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium bromide
Uniqueness
3-Ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and properties compared to other imidazolium salts. This makes it particularly useful in applications requiring specific interactions or polymerization capabilities.
Propriétés
Formule moléculaire |
C7H14N2O4S |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
3-ethenyl-1-methyl-1,2-dihydroimidazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C6H10N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h3-5H,1,6H2,2H3;1H3,(H,2,3,4) |
Clé InChI |
RJFMWUISYZMHPA-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1CN(C=C1)C=C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


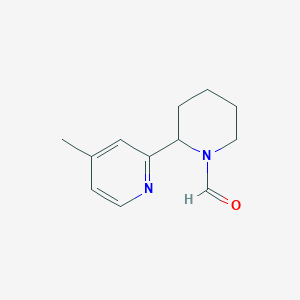
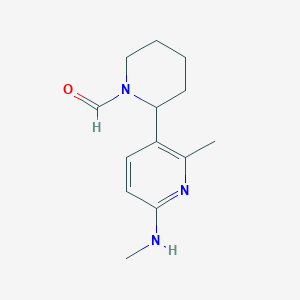
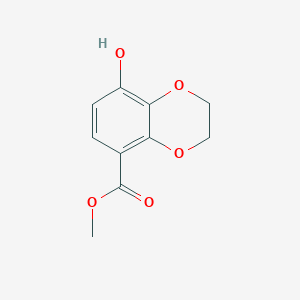
![N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B11824272.png)
![2-[3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propyl]guanidine;hydrochloride](/img/structure/B11824274.png)
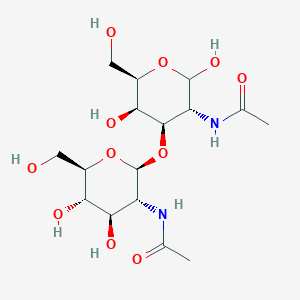
![N-{[(2R,4aR,7aR)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11824282.png)
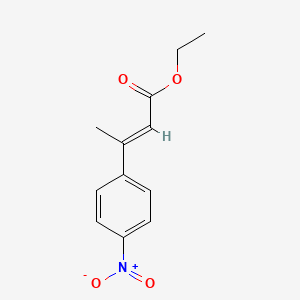



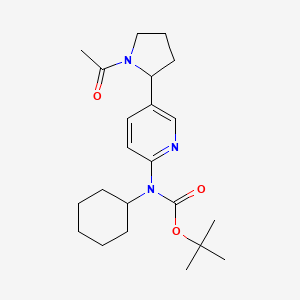
![1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11824338.png)
